Aurein

Description

Structure

3D Structure

Properties

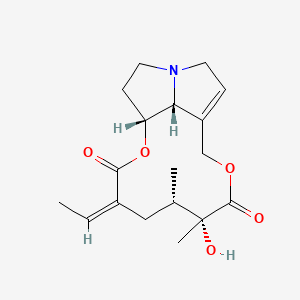

Molecular Formula |

C18H25NO5 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(1R,4Z,6S,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14+,15+,18+/m0/s1 |

InChI Key |

HKODIGSRFALUTA-RCDLFFMESA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |

Isomeric SMILES |

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |

Synonyms |

integerrimine intergerrimine senecionine senecionine citrate (1:1) senecionine citratre senecionine, (15E)-isomer squalidine |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Aurein Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein peptides represent a fascinating family of antimicrobial peptides (AMPs) with significant potential in the development of novel therapeutic agents. First isolated from the granular dorsal glands of Australian amphibians, these peptides have demonstrated a broad spectrum of activity against various pathogens and cancer cell lines. This technical guide provides an in-depth exploration of the origin, biochemical properties, and mechanism of action of this compound peptides, tailored for professionals in the fields of life sciences and drug development.

Discovery and Natural Source

This compound peptides were first identified and characterized in 2000 by Rozek and colleagues. They are naturally occurring defense molecules secreted from the skin of the Green and Golden Bell Frog (Litoria aurea) and the Southern Bell Frog (Litoria raniformis)[1]. Their presence has also been noted in other related species, such as the Australian Blue Mountains Tree Frog (Litoria citropa) and frogs belonging to the Uperoleia genus. These peptides are a crucial component of the frogs' innate immune system, offering protection against a wide array of microbial threats in their environment.

The this compound peptide family is diverse and is categorized into five distinct groups, designated as Aureins 1 through 5. This classification is based on variations in their amino acid sequences, which in turn influence their biological activity.

Quantitative Data of Key this compound Peptides

The biological activity and physicochemical properties of this compound peptides are intrinsically linked to their primary structure. The following tables summarize key quantitative data for some of the most well-studied this compound peptides.

| Peptide | Amino Acid Sequence | Molecular Weight (Da) |

| This compound 1.2 | GLFDIIKKIAESF-NH₂ | 1479.8 |

| This compound 2.2 | GLFDIVKKVVGALGSL-NH₂ | 1642.0 |

| This compound 2.3 | GLFDIVKKVVGAIGSL-NH₂ | 1614.9[2] |

| This compound 3.1 | GLFDIVKKIAGHIAGSI-NH₂ | 1738.0[3] |

Table 1: Amino Acid Sequences and Molecular Weights of Selected this compound Peptides.

The antimicrobial efficacy of these peptides is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Peptide | Escherichia coli (MIC in µM) | Staphylococcus aureus (MIC in µM) |

| This compound 1.2 | >100 | 3.1 - 6.2[4] |

| This compound 2.2 | >100 | 9 - 18[5] |

| This compound 2.3 | >100 | 9 - 18[5] |

| This compound 3.1 | >100 | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Peptides against Common Bacterial Strains. Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

The study of this compound peptides involves a series of well-defined experimental procedures, from their initial isolation to the characterization of their antimicrobial properties.

Peptide Isolation and Purification

The initial step in studying this compound peptides involves their extraction from the host organism. A general protocol for this process is as follows:

-

Stimulation of Peptide Secretion: The frog's skin glands are stimulated to release their secretions. This can be achieved through mild electrical stimulation or by injection of a secretagogue such as norepinephrine[6]. This process is carefully controlled to be non-harmful to the animal.

-

Collection of Secretions: The secreted material is collected by rinsing the dorsal skin with a suitable buffer, typically deionized water or a mild acidic solution, to inactivate endogenous proteases.

-

Initial Extraction: The collected secretions are acidified, often with trifluoroacetic acid (TFA), and then centrifuged to remove any insoluble material.

-

Solid-Phase Extraction: The supernatant is then passed through a C18 solid-phase extraction (SPE) cartridge. The peptides bind to the C18 matrix, while salts and other hydrophilic impurities are washed away. The peptides are subsequently eluted with a solvent of increasing hydrophobicity, such as acetonitrile containing a low concentration of TFA.

-

Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide extract is further purified using reversed-phase HPLC (RP-HPLC). A C8 or C18 column is typically used with a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA. Fractions are collected and monitored for absorbance at 214 nm.

-

Purity Analysis and Characterization: The purity of the isolated peptides is assessed by analytical RP-HPLC and their molecular weights are determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The amino acid sequence is then determined using automated Edman degradation.

References

- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides this compound 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 2.3 peptide [novoprolabs.com]

- 3. This compound 3.1 peptide [novoprolabs.com]

- 4. Database screening and in vivo efficacy of antimicrobial peptides against meticillin-resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aurein Peptide Family: A Technical Guide to Discovery, Isolation, and Characterization from Litoria aurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the aurein peptide family, a group of antimicrobial and anticancer peptides first identified in the skin secretions of the Australian Green and Golden Bell Frog, Litoria aurea. This document details the experimental protocols, quantitative data, and biological context necessary for researchers in the fields of natural product chemistry, pharmacology, and drug development to understand and potentially replicate this work.

Introduction to the this compound Peptide Family

The skin of amphibians is a rich source of bioactive peptides that form a crucial part of their innate immune system. Among these, the this compound family of peptides, first isolated from Litoria aurea and the related species Litoria raniformis, has garnered significant scientific interest. These peptides are classified into five distinct subgroups (Aureins 1-5) based on their primary amino acid sequences.

Notably, many this compound peptides exhibit potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Furthermore, certain members of this family, such as this compound 1.2, have demonstrated significant anticancer properties against various human tumor cell lines. The diverse biological activities and relatively small size of these peptides make them attractive candidates for the development of novel therapeutic agents.

Quantitative Data of the this compound Peptide Family

The this compound peptides are characterized by their unique amino acid sequences, which dictate their physicochemical properties and biological functions. The following tables summarize the key quantitative data for representative members of the this compound peptide family isolated from Litoria aurea.

Table 1: Physicochemical Properties of Representative this compound Peptides

| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge at pH 7 |

| This compound 1.1 | GLFDIVKKVVGAFGSL-NH₂ | 1699.0 | +2 |

| This compound 1.2 | GLFDIIKKIAESF-NH₂ | 1480.7 | +1 |

| This compound 2.1 | GLLDIVKKVVGAFGSL-NH₂ | 1699.0 | +2 |

| This compound 2.2 | GLFDIVKKVVGALGSL-NH₂ | 1641.0 | +2 |

| This compound 2.3 | GLLDIVKKVVGALGSL-NH₂ | 1699.0 | +2 |

| This compound 2.5 | GLFDIVKKVVGTLAGL-NH₂ | 1683.0 | +2 |

| This compound 3.1 | GLFDIVKKIAGHIAGSI-NH₂ | 1754.1 | +2 |

| This compound 4.1 | GLIQTIKEKLKELAGGLVTGIQS-OH | 2327.7 | -1 |

| This compound 5.1 | GLLDIVTGLLGNLIVDVLKPKTPAS-OH | 2531.0 | +2 |

| This compound 5.2 | GLLDIVTGLLGNLIVDVLKPK-OH | 2024.5 | +2 |

| This compound 5.3 | GLLDIVTGLLGNLIVDVLK-OH | 1911.4 | +1 |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected this compound Peptides

| Peptide | Staphylococcus aureus (μM) | Escherichia coli (μM) | Candida albicans (μM) |

| This compound 1.2 | 8 - 32 | 256 | 32 |

| This compound 2.2 | >100 | >100 | >100 |

| This compound 2.3 | >100 | >100 | >100 |

| This compound 3.1 | 25 | 100 | >100 |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of the this compound peptide family.

Stimulation and Collection of Skin Secretions

The release of granular gland contents, which contain the this compound peptides, is induced through sympathetic nervous system stimulation.

-

Animal Handling: Specimens of Litoria aurea are handled with care to minimize stress.

-

Stimulation: A solution of norepinephrine bitartrate salt is administered to the frog. This can be done via two primary methods:

-

Injection: A subcutaneous injection of norepinephrine (e.g., 80 nmol/g body weight) is administered into the dorsal lymph sac.

-

Immersion: The frog is immersed in a solution of norepinephrine (e.g., 5 x 10⁻⁷ M to 1.2 x 10⁻⁵ M) for a short period (e.g., 10-15 minutes).

-

-

Collection: The secreted granular content is collected by rinsing the dorsal skin of the frog with deionized water or a suitable buffer into a collection vessel. The frog is then thoroughly rinsed with fresh deionized water to remove any residual norepinephrine before being returned to its enclosure.

-

Initial Processing: The collected secretion is immediately acidified (e.g., with trifluoroacetic acid to a final concentration of 0.1%) to inhibit protease activity and then lyophilized (freeze-dried) for storage and subsequent analysis.

Peptide Extraction and Purification

A multi-step purification process is employed to isolate individual this compound peptides from the crude lyophilized secretion.

-

Solid-Phase Extraction (SPE):

-

The lyophilized secretion is reconstituted in an acidic solution (e.g., 0.1% trifluoroacetic acid in water).

-

The solution is passed through a C18 Sep-Pak cartridge.

-

The cartridge is washed with the acidic solution to remove salts and other hydrophilic contaminants.

-

The peptides are eluted with a more hydrophobic solvent, such as acetonitrile containing 0.1% trifluoroacetic acid.

-

The eluate containing the peptide fraction is collected and lyophilized.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The lyophilized peptide fraction from SPE is redissolved in a minimal volume of Buffer A (e.g., 0.1% TFA in water).

-

The sample is injected onto a C18 or C4 reversed-phase HPLC column.

-

Peptides are separated using a linear gradient of increasing concentration of Buffer B (e.g., 90% acetonitrile in 0.1% TFA). A typical gradient might be from 5% to 75% Buffer B over 60 minutes at a flow rate of 1 mL/min.

-

The elution of peptides is monitored by UV absorbance at 214 nm.

-

Fractions corresponding to individual peaks are collected.

-

The purity of each collected fraction is assessed by analytical RP-HPLC.

-

Fractions containing pure peptides are lyophilized.

-

Peptide Characterization

The primary structure of the purified peptides is determined using mass spectrometry and Edman degradation.

-

Mass Spectrometry:

-

The molecular weight of each purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry.

-

This provides a highly accurate mass measurement, which is used to confirm the purity of the peptide and to corroborate the sequence data.

-

-

Edman Degradation:

-

Automated Edman degradation is performed on the purified peptides to determine their amino acid sequence.

-

This technique sequentially removes and identifies amino acids from the N-terminus of the peptide.

-

Antimicrobial Activity Assay (MIC Determination)

The antimicrobial efficacy of the purified this compound peptides is quantified by determining their Minimum Inhibitory Concentration (MIC).

-

A two-fold serial dilution of each peptide is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound peptides from Litoria aurea.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide Aurein 1.2, focusing on its primary sequence, physicochemical properties, three-dimensional structure, and the experimental methodologies used for its characterization.

Primary Sequence and Physicochemical Properties

This compound 1.2 is a short, 13-residue cationic antimicrobial peptide originally isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis.[1][2][3][4] Its primary sequence is notable for its composition of hydrophobic and cationic residues, which are crucial for its biological activity. The C-terminus of the peptide is amidated, a common feature in antimicrobial peptides that enhances stability and activity.[1]

The sequence of this compound 1.2 is: Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH₂ [1][5][6]

Quantitative Physicochemical Data

The key physicochemical properties of this compound 1.2 are summarized in the table below. These parameters are fundamental to its interaction with microbial membranes and overall bioactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₇₁H₁₁₄N₁₆O₁₈ | [6] |

| Molecular Weight | 1479.76 g/mol | [1][5] |

| Amino Acid Count | 13 | [1][7] |

| Net Charge (pH 7.4) | +1 | [1] |

| Hydrophobicity (H) | 0.582 | [1] |

| Hydrophobic Moment (µH) | 0.765 | [1] |

Structure of this compound 1.2

The biological function of this compound 1.2 is intrinsically linked to its three-dimensional structure, which is highly dependent on its environment.

Secondary Structure

In aqueous solutions, this compound 1.2 does not adopt a defined secondary structure and exists in a random coil conformation.[2] However, upon interaction with a membrane-mimetic environment, such as lipid micelles or bilayers, it undergoes a conformational change to form an amphipathic α-helix.[2][3][8] This structural transition is a hallmark of many membrane-active antimicrobial peptides. The helical conformation positions the hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, facilitating its interaction with and disruption of the lipid bilayer.[8][9]

Tertiary Structure

The three-dimensional solution structure of this compound 1.2 in the presence of sodium dodecyl sulfate (SDS) micelles has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The structure is available in the Protein Data Bank (PDB) under the accession code 1VM5 . The structure confirms the formation of a well-defined amphipathic α-helix, which is critical for its antimicrobial and anticancer activities.[8][9]

Mechanism of Action

This compound 1.2 exerts its antimicrobial effect through direct interaction with the cell membrane of target organisms. Extensive biophysical studies have shown that it follows a "carpet-like" mechanism .[2][10][11][12] This model involves the peptide monomers initially binding electrostatically to the negatively charged surface of the bacterial membrane. The peptides then accumulate and align parallel to the membrane surface, forming a "carpet." Once a critical threshold concentration is reached, the peptides disrupt the membrane's integrity in a detergent-like manner, leading to the formation of micelles, membrane permeabilization, and ultimately, cell lysis.[10][13][14]

Caption: The "carpet-like" mechanism of action of this compound 1.2.

Antimicrobial Activity

This compound 1.2 demonstrates broad-spectrum activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4] Its activity against Gram-negative bacteria is generally lower. The table below presents a summary of its Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | 8 - 16 | [2][4] |

| Enterococcus faecalis (VRE) | 16 | [2][4] |

| Streptococcus pyogenes | 1 - 16 | [2][4] |

| Bacillus subtilis | 4 - 8 | [2] |

| Escherichia coli | >64 | [2] |

Experimental Protocols

The characterization of this compound 1.2 involves several key experimental techniques. The generalized protocols for these methods are detailed below.

Peptide Synthesis (Solid-Phase Peptide Synthesis)

This compound 1.2 and its analogs are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amidation) is swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Phe-OH) is activated and coupled to the resin.

-

Deprotection: The Fmoc protecting group on the α-amine of the attached amino acid is removed using a solution of piperidine in DMF.

-

Coupling Cycle: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full peptide is assembled.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Verification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of this compound 1.2 in different environments.[15]

-

Sample Preparation: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Solvent Conditions: Spectra are recorded for the peptide in:

-

Aqueous buffer (to observe the random coil state).

-

A membrane-mimetic solvent, such as trifluoroethanol (TFE) at varying concentrations (e.g., 30-50%) or in the presence of SDS micelles or lipid vesicles, to induce a helical structure.

-

-

Data Acquisition: The CD spectra are recorded on a spectropolarimeter, typically from 190 to 260 nm.

-

Data Analysis: The resulting spectra are analyzed for characteristic signals. An α-helical structure is indicated by two negative minima around 208 nm and 222 nm and a positive maximum around 192 nm. A random coil is characterized by a strong negative band near 200 nm.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to determine the high-resolution three-dimensional structure of this compound 1.2 in a membrane-mimetic environment.

-

Sample Preparation: The peptide is dissolved in a solution containing deuterated detergent micelles (e.g., SDS-d₂₅ or DPC-d₃₈) to mimic a lipid bilayer. Isotopic labeling (¹⁵N and/or ¹³C) of the peptide can be used to facilitate spectral analysis.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

-

Resonance Assignment: The signals in the spectra are assigned to specific protons within the peptide sequence.

-

Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from chemical shifts, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

-

Structure Validation: The final ensemble of structures is validated for quality and consistency with the experimental restraints.

Functional Analysis: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound 1.2 is quantified by determining its MIC using a broth microdilution method.[16][17]

-

Bacterial Culture Preparation: The target bacterial strain is grown in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Peptide Dilution Series: A two-fold serial dilution of the this compound 1.2 peptide is prepared in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions. Control wells (bacteria without peptide and broth alone) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Overall Experimental and Analytical Workflow

The comprehensive characterization of an antimicrobial peptide like this compound 1.2 follows a logical progression from its initial identification or synthesis to its detailed structural and functional evaluation.

Caption: A generalized workflow for the synthesis and characterization of this compound 1.2.

References

- 1. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 1.2 peptide [novoprolabs.com]

- 7. uniprot.org [uniprot.org]

- 8. The antibiotic and anticancer active this compound peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. In situ solid-state NMR study of antimicrobial peptide interactions with erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Aurein Peptides in Australian Bell Frogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein peptides, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Australian bell frogs of the Litoria genus, represent a significant area of interest in the development of novel therapeutic agents. These peptides exhibit a broad spectrum of biological activities, including potent antimicrobial, anticancer, and potential immunomodulatory functions. This technical guide provides an in-depth analysis of the natural functions of this compound peptides, with a primary focus on the well-studied member, this compound 1.2. We present a comprehensive summary of quantitative efficacy data, detailed experimental protocols for key biological assays, and visual representations of the known signaling pathways through which these peptides exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of peptide-based therapeutics.

Introduction

The increasing prevalence of antibiotic-resistant pathogens and the limitations of conventional cancer therapies have spurred the search for novel bioactive compounds. Amphibian skin has long been recognized as a rich source of such molecules, particularly antimicrobial peptides (AMPs), which form a crucial component of their innate immune system[1]. The this compound family of peptides, first isolated from the green and golden bell frog (Litoria aurea) and the southern bell frog (Litoria raniformis), comprises several members with diverse biological activities[2][3].

This compound peptides are typically short, cationic, and adopt an α-helical conformation in membranous environments, characteristics that are central to their mechanism of action[4][5]. This guide will delve into the primary functions of this compound peptides, focusing on their antimicrobial and anticancer properties, for which there is substantial evidence. Additionally, the potential immunomodulatory roles of these peptides will be explored based on the known functions of other amphibian-derived AMPs.

Antimicrobial Function

This compound peptides, particularly this compound 1.2, exhibit potent activity against a range of Gram-positive bacteria, with more moderate activity against Gram-negative bacteria and fungi[1][3]. Their primary mechanism of action involves the disruption of microbial cell membranes.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound peptides is largely attributed to their amphipathic α-helical structure, which facilitates their interaction with and disruption of the negatively charged bacterial cell membranes[4]. The proposed mechanism follows a "carpet" model, where the peptides accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, they reorient and insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death[4]. This disruption of membrane integrity leads to the leakage of intracellular contents and a collapse of the electrochemical gradient, which is fatal for the microorganism.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Peptide | Organism | Strain | MIC (µg/mL) | Reference |

| This compound 1.2 | Staphylococcus aureus | ATCC 25923 | 16 - 32 | [1] |

| Enterococcus faecalis | PCM 2673 | 32 | [1] | |

| Escherichia coli | ATCC 25922 | 256 | [1] | |

| Pseudomonas aeruginosa | ATCC 27853 | 256 | [1] | |

| Candida albicans | ATCC 90028 | 32 | [1] | |

| This compound 2.2 | Staphylococcus aureus | ATCC 25923 | 8 | |

| Escherichia coli | ATCC 25922 | 64 | ||

| This compound 3.1 | Staphylococcus aureus | ATCC 25923 | 4 | |

| Escherichia coli | ATCC 25922 | 32 |

Note: MIC values can vary depending on the specific experimental conditions.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound peptides against bacterial strains.

Materials:

-

This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Peptide Dilution:

-

Perform serial two-fold dilutions of the this compound peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Anticancer Function

Several this compound peptides, most notably this compound 1.2, have demonstrated cytotoxic activity against a broad range of cancer cell lines, while exhibiting lower toxicity towards normal mammalian cells[6][7]. This selectivity is a key attribute for a potential anticancer therapeutic.

Mechanism of Anticancer Action

The anticancer mechanism of this compound 1.2 shares similarities with its antimicrobial action, primarily involving membrane disruption. Cancer cell membranes often have a higher net negative charge compared to non-cancerous cells due to the increased presence of anionic molecules like phosphatidylserine on the outer leaflet. This difference in surface charge promotes the selective binding of the cationic this compound peptides to cancer cells[6].

Following membrane binding, this compound 1.2 can induce cell death through two primary pathways:

-

Necrosis: At high concentrations, the peptide can cause rapid and extensive membrane permeabilization, leading to cell lysis and necrotic cell death[6].

-

Apoptosis: At lower concentrations, this compound 1.2 can trigger programmed cell death, or apoptosis. This involves the peptide's interaction with the cell membrane, leading to the disruption of the mitochondrial membrane. This, in turn, triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c, a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the activation of a cascade of caspases, including caspase-9 (initiator) and caspase-3 (effector)[6].

Quantitative Anticancer Activity

The anticancer potency of this compound peptides is commonly expressed as the IC50 value, which represents the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound 1.2 | T98G | Glioblastoma | ~2 | [8] |

| MCF-7 | Breast Cancer | >16 | [7] | |

| MX-1 | Breast Cancer | <8 | [7] | |

| SW480 | Colon Carcinoma | ~10 | [6] | |

| HT29 | Colorectal Adenocarcinoma | >10 | [6] |

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound peptides on cancer cells.

Materials:

-

This compound peptide stock solution

-

Cancer cell line (e.g., SW480)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 1.2 x 10⁴ cells/well in 100 µL of complete medium[6].

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the this compound peptide in serum-free medium.

-

Remove the culture medium from the wells and add 100 µL of the peptide dilutions to the respective wells.

-

Include a vehicle control (medium without peptide) and a positive control (e.g., a known cytotoxic drug).

-

Incubate for the desired treatment period (e.g., 24 or 48 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.

-

The IC50 value can be determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.

-

Immunomodulatory Function

While the antimicrobial and anticancer activities of this compound peptides are well-documented, their specific immunomodulatory functions are less characterized. However, many amphibian-derived AMPs are known to modulate the host immune response, and it is plausible that this compound peptides possess similar capabilities[9].

Potential Immunomodulatory Mechanisms

Antimicrobial peptides can influence the immune system in several ways, including:

-

Chemotaxis: Attracting immune cells such as neutrophils, monocytes, and T-cells to the site of infection or injury.

-

Cytokine Modulation: Inducing the production and release of cytokines and chemokines from immune cells like macrophages. This can either enhance the inflammatory response to clear pathogens or suppress inflammation to prevent excessive tissue damage.

-

Macrophage Polarization: Influencing the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

The signaling pathways involved in these immunomodulatory effects often include the activation of Toll-like receptors (TLRs) and downstream pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Note: This is a generalized pathway for AMPs, and specific studies on this compound 1.2 are needed for confirmation.

Conclusion and Future Directions

This compound peptides from Australian bell frogs, particularly this compound 1.2, have demonstrated significant potential as templates for the development of new antimicrobial and anticancer drugs. Their ability to selectively target and disrupt microbial and cancer cell membranes provides a promising mechanism of action that may be less susceptible to the development of resistance compared to conventional therapies.

While the antimicrobial and anticancer properties are well-supported by quantitative data and mechanistic studies, further research is required to fully elucidate the immunomodulatory functions of this compound peptides. Future investigations should focus on:

-

Characterizing the specific effects of this compound peptides on various immune cell types.

-

Identifying the cytokine and chemokine profiles induced by this compound peptide stimulation.

-

Elucidating the precise signaling pathways involved in their immunomodulatory activity.

A deeper understanding of these multifaceted functions will be crucial for the rational design and development of this compound-based peptides as next-generation therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and characterization of new antimicrobial peptides derived from this compound 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of this compound 1.2 and its analogue with DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of the Antimicrobial Peptide this compound 1.2 and Charged Lipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antimicrobial Spectrum of Aurein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein peptides, a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of Australian bell frogs (Litoria aurea and Litoria raniformis), have garnered significant interest as potential therapeutic agents. Their broad-spectrum activity against various pathogens, including antibiotic-resistant strains, coupled with a primary mechanism of action that is less prone to the development of resistance, makes them attractive candidates for novel drug development. This technical guide provides an in-depth overview of the initial studies on the antimicrobial spectrum of this compound peptides, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Data Presentation: Antimicrobial Spectrum of this compound Peptides

The antimicrobial efficacy of this compound peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values for various this compound peptides against a range of bacteria and fungi, as reported in initial studies.

Table 1: Antimicrobial Activity of this compound 1.2 Against Bacteria

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 1 - 16 | - | [1] |

| Staphylococcus aureus | Clinical Isolates (MRSA) | 1 - 16 | - | [1] |

| Enterococcus faecalis | ATCC 29212 | 1 - 16 | - | [1] |

| Enterococcus faecalis | Clinical Isolates (VRE) | 1 - 16 | - | [1] |

| Streptococcus pyogenes | Clinical Isolates | 1 - 16 | - | [1] |

| Escherichia coli | ATCC 25922 | 256 | 8-32 | [2][3] |

| Pseudomonas aeruginosa | ATCC 27853 | 256 | - | [2] |

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). The conversion to µM depends on the specific molecular weight of the this compound 1.2 variant used in the study.

Table 2: Antimicrobial Activity of this compound 2.2 and 2.3 Against Gram-Positive Bacteria

| Peptide | Microorganism | Strain | MIC (µg/mL) | Reference |

| This compound 2.2 | Staphylococcus aureus | C622 (ATCC 25923) | 25 | [4] |

| This compound 2.2 | Staphylococcus epidermidis | C621 (Clinical Isolate) | 8 | [4] |

| This compound 2.3 | Staphylococcus aureus | C622 (ATCC 25923) | 15 | [4] |

| This compound 2.3 | Staphylococcus epidermidis | C621 (Clinical Isolate) | 8 | [4] |

Table 3: Antifungal Activity of this compound Peptides

| Peptide | Microorganism | MIC (µM) | Reference |

| This compound 1.2 | Candida albicans | 32 | [2] |

| This compound 2.5 | Rhodotorula rubra | 125 | [5] |

| This compound 2.5 | Schizosaccharomyces pombe | 62 | [5] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial activity of compounds like this compound. The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of this compound peptides against bacterial strains.

1. Preparation of Bacterial Inoculum:

- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

- Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

- Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth, visually comparable to a 0.5 McFarland turbidity standard.

- Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]

2. Preparation of this compound Peptide Dilutions:

- Prepare a stock solution of the this compound peptide in a suitable solvent, such as sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss due to adhesion.[6]

- Perform serial twofold dilutions of the peptide stock solution in the appropriate diluent within sterile polypropylene tubes to create a range of concentrations.

3. Assay Procedure:

- Using a 96-well polypropylene microtiter plate (to minimize peptide binding to plastic), add a specific volume of the diluted bacterial suspension to each well.[7]

- Add an equal volume of each peptide dilution to the corresponding wells, resulting in the final desired peptide concentrations and a bacterial concentration of 5 x 10^5 CFU/mL.

- Include a positive control well containing the bacterial suspension without any peptide to ensure bacterial growth.

- Include a negative control well containing only sterile broth to check for contamination.

- Incubate the microtiter plate at 37°C for 18-24 hours.[6]

4. Determination of MIC:

- Following incubation, visually inspect the wells for turbidity.

- The MIC is defined as the lowest concentration of the this compound peptide at which there is no visible growth of the microorganism.[8]

- Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Mandatory Visualization

Mechanism of Action: The Carpet Model

Initial studies suggest that this compound peptides, particularly this compound 1.2, act primarily through a non-receptor-mediated mechanism involving the disruption of the microbial cell membrane. The "carpet-like" model is the most widely accepted mechanism. In this model, the cationic peptide initially binds to the negatively charged components of the microbial membrane, such as phospholipids, teichoic acids, and lipoteichoic acids.[2] As the peptide concentration on the membrane surface increases, it disrupts the membrane's integrity, leading to permeabilization, leakage of intracellular contents, and ultimately, cell death. Unlike pore-forming peptides, the carpet model does not require the formation of stable transmembrane channels.

Experimental Workflow: MIC Broth Microdilution Assay

The following diagram illustrates the key steps in the broth microdilution assay used to determine the Minimum Inhibitory Concentration of this compound peptides.

Conclusion

Initial studies on the antimicrobial spectrum of this compound peptides reveal their potent activity, particularly against Gram-positive bacteria, including clinically significant resistant strains. While their efficacy against Gram-negative bacteria is generally lower, it is still notable. The primary mechanism of action, membrane disruption via a "carpet-like" model, is a key advantage in the fight against antimicrobial resistance. The standardized methodologies for determining MIC values provide a robust framework for the continued evaluation and development of this compound peptides as a promising new class of antimicrobial agents. Further research focusing on optimizing their spectrum of activity, understanding their in vivo efficacy, and ensuring their safety profile will be crucial for their translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. benchchem.com [benchchem.com]

- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution Assay [bio-protocol.org]

- 8. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Anticancer Mechanisms of Aurein Peptides: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aurein peptides, a family of antimicrobial peptides (AMPs) first isolated from the skin secretions of Australian bell frogs (Litoria aurea and Litoria raniformis), were identified in early research as promising candidates for anticancer therapy. The foundational study by Rozek et al. in 2000 established that these peptides, particularly this compound 1.2, possess broad-spectrum anticancer properties.[1][2] This technical guide provides an in-depth analysis of the early research, focusing on the cytotoxic activity, mechanism of action, and the experimental protocols used to characterize these peptides. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound Peptides

This compound peptides are relatively short, typically 13 to 17 amino acids in length, and are characterized by their cationic nature and their ability to form an amphipathic α-helical structure.[1] this compound 1.2, with the sequence GLFDIIKKIAESF-NH2, is one of the most studied members of this family and is among the smallest peptides isolated from an anuran to show both antibiotic and anticancer activity.[1][3] Early investigations revealed that the anticancer effect of this compound peptides is linked to their ability to selectively interact with and disrupt the membranes of cancer cells, leading to rapid cell death while showing minimal toxicity to normal cells, such as erythrocytes.[4][5]

Quantitative Analysis of Anticancer Activity

Early screening of this compound peptides, notably this compound 1.2 and this compound 3.1, was conducted using the National Cancer Institute (NCI) test regime, which assessed their activity against a panel of approximately 55-60 human cancer cell lines.[1][2][6] These initial studies demonstrated moderate but broad-spectrum cytotoxic activity.

Table 1: Summary of Early Research on this compound Peptide Cytotoxicity

| Peptide | Cancer Cell Line(s) | Assay Type | Reported Activity (IC₅₀ / LC₅₀) | Source(s) |

| This compound 1.2 | NCI Panel (~55-60 human cancer cell lines) | NCI Screen | 10 µM - 100 µM (10⁻⁵ - 10⁻⁴ M) | [1] |

| This compound 3.1 | NCI Panel (~55-60 human cancer cell lines) | NCI Screen | 10 µM - 100 µM (10⁻⁵ - 10⁻⁴ M) | [1] |

| This compound 1.2 | MCF-7 (Human Breast Adenocarcinoma) | Calcein Efflux | EC₅₀: 44.7 ± 2.7 µM | [7] |

| This compound 2.2 | MCF-7 (Human Breast Adenocarcinoma) | Calcein Efflux | EC₅₀: 24 ± 3 µM (after 120 min) | [7] |

| This compound 4.1 | NCI Panel | NCI Screen | No significant activity reported | [1] |

| This compound 5.1 | NCI Panel | NCI Screen | No significant activity reported | [1] |

Note: IC₅₀ (Inhibitory Concentration 50%) and LC₅₀ (Lethal Concentration 50%) are measures of the concentration of a substance needed to inhibit or kill 50% of the cells, respectively. EC₅₀ (Effective Concentration 50%) is the concentration required to induce 50% of the maximal effect.

Mechanism of Action

The anticancer activity of this compound peptides is primarily attributed to their membranolytic properties, targeting the distinct composition of cancer cell membranes. This mechanism can be broadly categorized into two interconnected pathways: direct membrane disruption leading to necrosis and the induction of apoptosis.

Selective Membrane Disruption (Necrosis)

The prevailing mechanism is the rapid disruption of the cancer cell's plasma membrane. This selectivity is driven by electrostatic interactions between the positively charged (cationic) peptide and the negatively charged (anionic) components, such as phosphatidylserine (PS), which are disproportionately exposed on the outer leaflet of cancer cell membranes.[8]

The process involves several steps:

-

Electrostatic Attraction: The cationic peptide is drawn to the anionic cancer cell surface.

-

Membrane Binding & Insertion: The peptide binds to the membrane and, due to its amphipathic nature, inserts its hydrophobic region into the lipid bilayer.

-

Pore Formation: Upon reaching a critical concentration, the peptides aggregate and disrupt the membrane integrity. Early models proposed two primary mechanisms for this:

-

Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet." At a threshold concentration, this detergent-like action dissolves the membrane into micelles.

-

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a water-filled pore lined by both peptides and lipid head groups.

-

This disruption leads to a rapid influx of extracellular fluids, leakage of cellular contents, and ultimately, necrotic cell death.

Caption: Mechanism of this compound peptide-induced necrotic cell death via membrane disruption.

Induction of Apoptosis

In addition to direct membrane lysis, some studies suggest that this compound peptides can, at lower concentrations or as a secondary effect, translocate across the cell membrane and trigger programmed cell death (apoptosis). This pathway involves the disruption of mitochondrial membranes, which are also negatively charged.

The apoptotic cascade includes:

-

Mitochondrial Membrane Disruption: The peptide interacts with and permeabilizes the mitochondrial membrane.

-

Cytochrome C Release: This disruption leads to the release of pro-apoptotic factors, such as Cytochrome C, from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome C initiates the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3).

-

Apoptosis Execution: Activated caspases execute the final stages of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: Simplified signaling pathway for this compound peptide-induced apoptosis.

Key Experimental Protocols

The characterization of this compound peptides relied on a set of established in vitro assays to determine cytotoxicity and cell viability.

Cell Culture

-

Cell Lines: A variety of human cancer cell lines (e.g., MCF-7 breast cancer, U937 histiocytic lymphoma) and normal/control cell lines were used.[7][9]

-

Culture Conditions: Cells were typically cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.[9]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a common method to quantify the cytotoxic effect of the peptides.

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1.2 x 10⁴ cells/well) and incubated overnight to allow for attachment.[9]

-

Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound peptide. Control wells with untreated cells and a vehicle control are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[9]

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[9]

-

Solubilization: The medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC₅₀ values are determined from the dose-response curves.

-

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Outlook

Early research firmly established this compound peptides, particularly this compound 1.2, as a class of molecules with moderate yet broad-spectrum anticancer activity. The primary mechanism of action was identified as a selective, membranolytic process targeting the unique anionic properties of cancer cell membranes, leading to necrosis and, in some cases, apoptosis. Foundational studies utilizing the NCI screen and standard in vitro cytotoxicity assays like the MTT provided the initial quantitative data that sparked further interest. This early work laid the groundwork for subsequent research into designing more potent and selective this compound analogs, exploring their potential in combination therapies, and developing novel peptide-based cancer treatments.

References

- 1. The antibiotic and anticancer active this compound peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antibiotic and anticancer active this compound peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis. Part 2. Sequence determination using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Cancer Peptides: Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]

- 7. Characterisation of anticancer peptides at the single-cell level† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]

Aurein Peptides: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein peptides, first isolated from the skin secretions of Australian bell frogs such as Litoria aurea and Litoria raniformis, represent a family of cationic antimicrobial peptides (AMPs) with significant therapeutic potential.[1] These peptides are characterized by their relatively short length and potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as some cancer cell lines.[1][2][3] Their mechanism of action primarily involves the disruption of microbial cell membranes, making them promising candidates for the development of new anti-infective and anticancer agents.[4][5][6] This technical guide provides an in-depth overview of the core physicochemical properties and stability of this compound peptides, along with the experimental protocols used for their characterization.

Physicochemical Properties of this compound Peptides

The biological activity of this compound peptides is intrinsically linked to their physicochemical characteristics. Key properties such as amino acid sequence, molecular weight, net charge, isoelectric point (pI), and hydrophobicity collectively determine their interaction with microbial membranes and their overall efficacy. The following tables summarize these properties for several prominent members of the this compound family.

| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge (at pH 7.0) | Source |

| This compound 1.2 | GLFDIIKKIAESF-NH₂ | 1479.77 | +1 | Litoria aurea, Litoria raniformis[2][7] |

| This compound 2.2 | GLFDIVKKVVGAFGSL-NH₂ | 1589.9 | +2 | Litoria aurea |

| This compound 2.3 | GLFDIVKKVVGAFAGL-NH₂ | 1575.9 | +2 | Litoria aurea |

| This compound 3.1 | GLFDIVKKIAGHIAGSI-NH₂ | 1738.0 | +3 | Litoria aurea, Litoria raniformis[8] |

| This compound 3.2 | GLFDIVKKIAGHIASSI-NH₂ | 1768.11 | +3 | Litoria aurea[9] |

Table 1: Physicochemical Properties of Selected this compound Peptides.

| Peptide | Isoelectric Point (pI) | Hydrophobicity (% Hydrophobic Residues) | Grand Average of Hydropathicity (GRAVY) |

| This compound 1.2 | ~10.0 | 53.8% | 0.531 |

| This compound 2.2 | ~10.5 | 62.5% | 1.169 |

| This compound 2.3 | ~10.5 | 62.5% | 1.119 |

| This compound 3.1 | ~10.3 | 52.9% | 0.829 |

| This compound 3.2 | ~10.3 | 47.1% | 0.724 |

Table 2: Hydrophobicity and Isoelectric Point of Selected this compound Peptides.

The positive net charge of these peptides is crucial for their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6] The amphipathic nature of their α-helical structure, with distinct hydrophobic and hydrophilic faces, facilitates their insertion into and disruption of the lipid bilayer.[6][10]

Stability Profile of this compound Peptides

The therapeutic utility of peptides is often limited by their stability. Understanding the factors that influence the stability of this compound peptides is critical for their development as drugs.

pH Stability

The stability of peptides is highly dependent on pH, which can influence their secondary structure and lead to chemical degradation.[11][12] For this compound peptides, maintaining a pH near neutrality is generally preferred to preserve the α-helical conformation essential for their activity. Extreme pH levels can lead to hydrolysis of peptide bonds, particularly at aspartic acid residues. The ionization state of acidic and basic side chains is also pH-dependent, which can alter the peptide's net charge and its ability to interact with target membranes.

Temperature Stability

Temperature is a critical factor affecting the physical and chemical stability of peptides.[12] Lyophilized (freeze-dried) this compound peptides are generally stable at room temperature for short periods but should be stored at -20°C or lower for long-term preservation.[11] In solution, peptides are more susceptible to degradation, and it is recommended to keep them refrigerated (4°C) for short-term storage and frozen for longer durations.[11] Elevated temperatures can disrupt the α-helical structure of this compound peptides, leading to a loss of biological activity.[13]

Proteolytic Stability

A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases present in biological fluids. The amino acid sequence of this compound peptides makes them potential substrates for various proteases. Strategies to enhance proteolytic stability include chemical modifications such as N- or C-terminal capping, incorporation of unnatural amino acids, and PEGylation.[14][15] Alanine scanning studies of this compound 1.2 have shown that certain residues are more critical for its activity, and modifications at less critical positions could potentially improve stability without compromising efficacy.[3]

Mechanism of Action: Membrane Disruption

This compound peptides exert their antimicrobial effect primarily by disrupting the integrity of the cell membrane. The most widely accepted model for this compound 1.2 is the "carpet mechanism".[4][5][16] This mechanism involves the accumulation of peptide molecules on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and disintegration, leading to the leakage of cellular contents and cell death.[4]

Caption: The "carpet mechanism" of this compound 1.2 action on bacterial membranes.

Experimental Protocols

Characterization of the physicochemical properties and stability of this compound peptides involves a series of standard and specialized analytical techniques.

Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): this compound peptides are typically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a solid support resin. The synthesis involves a stepwise addition of amino acids to a growing peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water is typically used to elute the peptide from a C18 column.

-

Purity Analysis: The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry.

Physicochemical Characterization

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to confirm the molecular weight of the synthesized peptide and verify its amino acid sequence.[17]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the secondary structure of the peptide in different environments (e.g., aqueous buffer, membrane-mimicking solutions).[18] The characteristic α-helical spectrum with minima around 208 and 222 nm confirms the proper folding of this compound peptides.

-

Hydrophobicity Determination: The hydrophobicity can be experimentally determined by the retention time on an RP-HPLC column or calculated based on the amino acid sequence using established hydropathy scales.[19]

Stability Assays

-

pH and Temperature Stability: The stability of the peptide's secondary structure at different pH values and temperatures can be monitored by CD spectroscopy.[13] The ellipticity at 222 nm is measured as a function of pH or temperature to assess structural changes.

-

Protease Stability Assay:

-

The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

-

Aliquots are taken at different time points.

-

The reaction is quenched, and the amount of remaining intact peptide is quantified by RP-HPLC.

-

Caption: General workflow for the synthesis and characterization of this compound peptides.

Conclusion

This compound peptides are a promising class of antimicrobial agents with well-defined physicochemical properties that dictate their biological activity. Their cationic and amphipathic nature enables them to effectively disrupt bacterial membranes. While their stability, particularly against proteases, presents a challenge for therapeutic development, a thorough understanding of their structure-activity relationships allows for rational design strategies to create more robust and effective analogs. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel this compound-based peptide candidates.

References

- 1. Design, Synthesis, and Biological Evaluation of New Analogs of this compound 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 1.2 peptide [novoprolabs.com]

- 8. This compound 3.1 peptide [novoprolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]

- 11. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]

- 12. verifiedpeptides.com [verifiedpeptides.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial peptides with protease stability: progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijsra.net [ijsra.net]

- 18. Design and characterization of new antimicrobial peptides derived from this compound 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Homology of Aurein peptides with other antimicrobial peptides.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein peptides, a family of antimicrobial peptides (AMPs) originally isolated from the Australian green and golden bell frog (Litoria aurea), represent a promising class of molecules in the search for novel anti-infective and anticancer agents.[1][2] These short, cationic peptides typically adopt an α-helical structure and exert their antimicrobial effects primarily through membrane disruption.[3][4][5] Understanding the homology of this compound peptides with other AMPs is crucial for elucidating their structure-activity relationships, predicting their biological functions, and guiding the rational design of new therapeutic peptides with enhanced efficacy and specificity.

This technical guide provides a comprehensive overview of the homology of this compound peptides, detailing their sequence and structural similarities with other AMPs. It includes detailed experimental protocols for homology determination, quantitative data on sequence identity, and visualizations of key relationships and pathways.

I. This compound Peptide Family and Homologous Peptides

The this compound peptide family is diverse, with several members identified, including this compound 1.2, 2.2, 2.3, 2.5, and 3.1.[1][6] These peptides share conserved sequence motifs, yet variations in their amino acid composition lead to differences in their biological activity spectra.

Homology has been established between this compound peptides and other AMPs from various sources, including:

-

Citropin 1.1: An AMP isolated from the Australian blue mountains tree frog, Litoria citropa.[1]

-

Human LL-37: A cathelicidin-derived AMP that is a key component of the human innate immune system.[7]

-

Other Frog-Derived Peptides: Peptides such as caerin and maculatin also show sequence similarities.[1]

Table 1: Amino Acid Sequences of this compound Peptides and Selected Homologs

| Peptide Name | Sequence | Length | Net Charge |

| This compound 1.2 | GLFDIIKKIAESF-NH2 | 13 | +2 |

| This compound 2.2 | GLFDIVKKVVGALGSL-NH2 | 16 | +2 |

| This compound 2.3 | GLFDIVKKVVGAIGSL-NH2 | 16 | +2 |

| This compound 2.5 | GLFDIVKKVVGAFGSL-NH2 | 16 | +2 |

| Citropin 1.1 | GLFDVIKKVASVIGGL-NH2 | 16 | +2 |

| Human LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 37 | +6 |

II. Quantitative Homology Analysis

Sequence alignment is a fundamental method for quantifying the homology between peptides. The percentage of identical amino acids is a direct measure of their relatedness.

Table 2: Pairwise Sequence Identity Matrix of this compound Peptides and Homologs (%)

| This compound 1.2 | This compound 2.2 | This compound 2.3 | Citropin 1.1 | Human LL-37 | |

| This compound 1.2 | 100 | 50.0 | 50.0 | 43.8 | 21.6 |

| This compound 2.2 | 50.0 | 100 | 93.8 | 75.0 | 18.9 |

| This compound 2.3 | 50.0 | 93.8 | 100 | 75.0 | 18.9 |

| Citropin 1.1 | 43.8 | 75.0 | 75.0 | 100 | 16.2 |

| Human LL-37 | 21.6 | 18.9 | 18.9 | 16.2 | 100 |

Note: Pairwise sequence alignments were performed using a standard global alignment algorithm with the BLOSUM62 substitution matrix.

III. Experimental Protocols for Homology Determination

A multi-faceted approach is required to comprehensively assess the homology of antimicrobial peptides. This involves sequence-based analysis, phylogenetic reconstruction, and structural comparisons.

Sequence Homology Analysis

Objective: To identify and quantify the similarity between amino acid sequences of antimicrobial peptides.

Methodology: Basic Local Alignment Search Tool (BLAST)

-

Sequence Input: The amino acid sequence of the query peptide (e.g., this compound 1.2) is submitted in FASTA format.[8]

-

Database Selection: A comprehensive protein database such as the non-redundant (nr) protein database from NCBI or a specialized antimicrobial peptide database (e.g., APD, CAMPR4, DBAASP) is selected.[9][10][11]

-

Algorithm Selection: For protein sequences, BLASTp is the appropriate algorithm.[12]

-

Parameter Optimization for Short Peptides:

-

Expect Threshold (E-value): Increase the E-value (e.g., to 10 or higher) to allow for the detection of shorter, more divergent sequences.

-

Word Size: Decrease the word size (e.g., to 2 or 3) to increase the sensitivity of the search for short sequences.[13]

-

Substitution Matrix: Select a substitution matrix suitable for shorter evolutionary distances, such as BLOSUM80 or PAM30. For more divergent sequences, BLOSUM62 is a standard choice.

-

-

Execution and Analysis: The search is executed, and the results are analyzed based on metrics such as the max score, percent identity, and E-value to identify significant homologs.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between a set of homologous antimicrobial peptides.

Methodology: Molecular Evolutionary Genetics Analysis (MEGA)

-

Multiple Sequence Alignment (MSA):

-

A set of homologous peptide sequences is compiled in FASTA format.

-

The sequences are aligned using an algorithm such as ClustalW or MUSCLE, which are integrated into the MEGA software.

-

Alignment Parameters for Short Peptides:

-

Gap Opening Penalty: A higher gap opening penalty can be used to minimize the introduction of gaps in short sequences.

-

Gap Extension Penalty: A lower gap extension penalty can be used to allow for longer gaps, which may be more common in the evolution of peptide families.

-

-

-

Phylogenetic Tree Construction:

-

The aligned sequences are used to construct a phylogenetic tree.

-

Method Selection: The Maximum Likelihood (ML) method is a statistically robust method for inferring phylogeny. The Neighbor-Joining (NJ) method is a faster alternative for generating a preliminary tree.

-

Substitution Model: An appropriate amino acid substitution model (e.g., JTT, WAG) is selected based on statistical tests (e.g., Akaike Information Criterion) available in MEGA.

-

Bootstrap Analysis: A bootstrap analysis (e.g., 1000 replicates) is performed to assess the statistical support for the branches of the phylogenetic tree.

-

-

Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized and interpreted to understand the evolutionary divergence and clustering of the peptide family.

Structural Homology Analysis

Objective: To compare the three-dimensional structures of antimicrobial peptides to identify conserved structural folds and motifs.

Methodology: DALI Server

-

Structure Input: The 3D coordinates of the query peptide structure (in PDB format) are submitted to the DALI server. If an experimental structure is unavailable, a predicted structure from tools like I-TASSER or AlphaFold can be used.

-

Database Search: The DALI server compares the query structure against a database of all protein structures in the Protein Data Bank (PDB).

-

Analysis of Results: The server returns a list of structurally similar proteins ranked by a Z-score, which indicates the significance of the structural alignment. Root-mean-square deviation (RMSD) values are also provided to quantify the similarity of the aligned Cα atoms.[3]

IV. Signaling Pathways and Mechanism of Action

While the primary mechanism of action for this compound peptides is membrane disruption, evidence suggests they may also engage in more complex interactions with host cells, potentially modulating immune responses.[4][5] The signaling pathways of the homologous human peptide LL-37 are well-characterized and provide a valuable framework for understanding the potential immunomodulatory roles of this compound peptides.

Signaling Pathways of LL-37 (as a model for this compound peptides):

-

Toll-Like Receptor (TLR) Modulation: LL-37 can modulate signaling through TLRs, key receptors of the innate immune system.

-